molecular formula C9H9BrN4 B13301371 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13301371
M. Wt: 253.10 g/mol
InChI Key: WIDORPYXXVHBKQ-UHFFFAOYSA-N
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Description

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine (CAS Number: 1862393-01-8 ) is a high-value chemical building block with the molecular formula C9H9BrN4 and a molecular weight of 253.10 g/mol . This amine-functionalized pyrazole derivative is characterized by a 3-bromopyridine moiety linked via a methylene bridge, a structure that makes it a versatile scaffold in medicinal chemistry and drug discovery research . Its molecular structure, represented by the SMILES notation NC1=CN(CC2=NC=CC=C2Br)N=C1, offers multiple sites for functionalization, allowing researchers to develop novel compounds for various applications . The primary application of this compound is as a key intermediate in the synthesis of more complex molecules. Its reactive amine and bromine groups make it particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, as well as in nucleophilic substitution reactions. This enables the creation of diverse compound libraries for high-throughput screening against biological targets. Researchers value this compound for its potential in developing pharmacologically active agents, especially in areas where pyrazole and pyridine heterocycles are prevalent, such as kinase inhibition and central nervous system (CNS) drug discovery. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(3-bromopyridin-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H9BrN4/c10-8-2-1-3-12-9(8)6-14-5-7(11)4-13-14/h1-5H,6,11H2

InChI Key

WIDORPYXXVHBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN2C=C(C=N2)N)Br

Origin of Product

United States

Preparation Methods

Alkylation of 1H-Pyrazol-4-Amine

The most direct method involves N-alkylation of 1H-pyrazol-4-amine with 3-bromo-2-(bromomethyl)pyridine. This approach is adapted from pyridin-2-yl-methylamine derivative syntheses documented in patent literature.

Procedure :

  • Synthesis of 3-bromo-2-(bromomethyl)pyridine :
    • Reduce 3-bromopyridine-2-carbaldehyde to 3-bromo-2-(hydroxymethyl)pyridine using NaBH₄ in methanol.
    • Convert the alcohol to the bromide via PBr₃ in dichloromethane (yield: ~75%).
  • Alkylation Reaction :
    • React 3-bromo-2-(bromomethyl)pyridine with 1H-pyrazol-4-amine in DMF using K₂CO₃ as a base (60–70°C, 12 hours).
    • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Step Reagents/Conditions Yield (%)
Aldehyde reduction NaBH₄, MeOH, 0°C → RT 85–90
Bromination PBr₃, DCM, reflux 70–75
N-Alkylation K₂CO₃, DMF, 60°C, 12 h 60–65

Reductive Amination (Alternative Route)

While less common, reductive amination between 3-bromopyridine-2-carbaldehyde and 1H-pyrazol-4-amine can form the target compound, though this method typically produces secondary amines and requires careful optimization.

Procedure :

  • Condense the aldehyde and amine in methanol with acetic acid (catalytic).
  • Reduce the imine intermediate using NaBH₃CN (RT, 6 hours).
  • Isolate via solvent extraction and recrystallization.

Challenges :

  • Lower regioselectivity due to competing reactions at pyrazole N1/N2 positions.
  • Moderate yields (~40–50%) compared to alkylation.

Mechanistic Insights

Alkylation Mechanism

The reaction proceeds via an SN2 mechanism :

  • Deprotonation of 1H-pyrazol-4-amine by K₂CO₃ generates a nucleophilic amine.
  • Nucleophilic attack on 3-bromo-2-(bromomethyl)pyridine displaces bromide, forming the C–N bond.

Side Reactions :

  • Over-alkylation at pyrazole N2 (mitigated by stoichiometric control).
  • Hydrolysis of bromomethyl intermediate (avoided by anhydrous conditions).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Alkylation High regioselectivity, scalability Requires hazardous PBr₃ 60–65
Reductive Amination Avoids alkylating agents Lower yields, complex purification 40–50

Advanced Applications and Modifications

  • Suzuki Coupling : The bromine substituent enables cross-coupling reactions for derivatization (e.g., introducing aryl groups).
  • Coordination Chemistry : The pyrazole amine serves as a ligand for metal complexes in catalysis.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrazole Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine C₉H₉BrN₄ 253.10 3-Bromopyridin-2-ylmethyl, NH₂ Kinase inhibition, antimicrobial [15], [20]
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine C₉H₉ClN₄ 208.65 3-Chloropyridin-4-ylmethyl, NH₂ Anticancer research [15]
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine C₇H₆BrN₅ 256.06 3-Bromopyridin-2-ylmethyl, 1,2,4-triazole Antifungal agents [16]
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine C₉H₉BrN₄ 253.10 Pyridin-4-ylmethyl, Br at pyrazole Intermediate in antiviral synthesis [20]
1-[(2,4-Dibromophenyl)methyl]-1H-pyrazol-4-amine C₁₀H₉Br₂N₃ 347.01 Dibromophenylmethyl, NH₂ Proteasome inhibitor precursors [3]
Key Observations :

Halogen Effects : Replacing bromine with chlorine (e.g., 3-chloro vs. 3-bromo) reduces molecular weight and may alter lipophilicity and binding affinity in biological targets .

Substituent Position : The position of the pyridine substituent (e.g., 2- vs. 4-pyridinyl in ) significantly impacts steric and electronic properties, affecting solubility and receptor compatibility.

Functional Analogues with Modified Amine Groups

Examples :
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₁H₁₅N₃): Features a cyclopropylamine group, improving metabolic stability. Used in dopamine receptor modulation (melting point: 104–107°C; HRMS: m/z 215 [M+H]+) .
  • 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]piperidin-4-ylmethanamine (C₁₂H₂₂N₄): Incorporates a piperidine ring, enhancing blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is C8H7BrN4C_8H_7BrN_4, with a molecular weight of 239.07 g/mol. Its structure includes a brominated pyridine moiety and a pyrazole ring, which are critical for its biological interactions.

PropertyValue
Chemical FormulaC8H7BrN4C_8H_7BrN_4
Molecular Weight239.07 g/mol
IUPAC NameThis compound
AppearancePowder

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromopyridine-2-carbaldehyde with hydrazine derivatives. This reaction is conducted under controlled conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit various bacterial strains, including E. coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.00390.0039 to 0.0250.025 mg/mL, highlighting their potency against gram-positive and gram-negative bacteria.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented in various studies. For example, certain synthesized compounds have shown promising results in inhibiting tumor necrosis factor (TNF) and interleukin (IL)-6 at concentrations comparable to standard drugs like dexamethasone . The mechanism often involves the modulation of specific enzyme pathways or receptor interactions that are crucial in cancer progression.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives, including:

  • Anti-inflammatory Activity : A series of pyrazole derivatives demonstrated significant anti-inflammatory effects by inhibiting TNF and IL production in vitro .
  • Enzyme Inhibition : Compounds structurally related to this compound have been tested as inhibitors of monoamine oxidase (MAO), showing potential for treating neurological disorders .
  • Antitubercular Activity : Research has indicated that certain pyrazole derivatives possess antitubercular properties, with effective inhibition against Mycobacterium tuberculosis strains .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, affecting cell proliferation and apoptosis.

Q & A

Q. Table 1. Synthesis Optimization Parameters

ParameterConditionImpact on YieldReference
Catalyst (CuBr)0.1 mol%+17%
Solvent (DMSO)Polar aproticImproved coupling efficiency
Temperature35°C, 48 hoursReduced side products

Q. Table 2. Key Biological Assays for Target Validation

AssayTarget ClassKey MetricsReference
SPRKinasesKdK_d, kon/koffk_{on}/k_{off}
MIC DeterminationBacterial strainsMIC (µg/mL)
Cell ViabilityCancer cell linesIC50_{50}

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